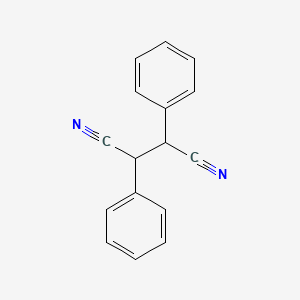

2,3-Diphenylbutanedinitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPHABUGXMBVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934262 | |

| Record name | 2,3-Diphenylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15146-07-3, 5424-86-2 | |

| Record name | NSC117511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meso-1,2-Dicyano-1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control in the Preparation of 2,3 Diphenylbutanedinitrile

Direct Synthesis Routes for 2,3-Diphenylbutanedinitrile (B85044)

Direct synthesis routes aim to construct the core butanedinitrile framework in a highly convergent manner. These methods include classical alkylation and condensation reactions as well as modern photochemical approaches.

Alkylation and Condensation Reactions

Condensation reactions, which join two molecules into a larger one, are fundamental to forming the C-C backbone of the target structure. unizin.orgmonash.edu The self-condensation of nitriles like phenylacetonitrile (B145931) can produce β-enaminonitriles, which are versatile intermediates. nih.gov For instance, the base-facilitated condensation of organonitriles offers a pathway to complex structures, where selectivity can often be controlled by temperature and steric effects. nih.gov

A key strategy involves the deprotonation of a nitrile to form a nucleophilic enolate, which can then react with an electrophile. vanderbilt.edu Alkylation of a diphenylacetonitrile (B117805) anion represents a direct route to the substituted butanedinitrile scaffold. In one documented method, diphenylacetonitrile is treated with sodium hydride in an anhydrous solvent like DMF to generate the corresponding anion. nih.gov Subsequent reaction with an appropriate electrophile, such as 1-(2-chloroethyl)piperidine, at elevated temperatures leads to the formation of the C-C bond, yielding a substituted 2,2-diphenylbutanenitrile. nih.gov This approach highlights the utility of diphenylacetonitrile as a foundational building block. wikipedia.org

Photochemical Syntheses and Solid-State Photoreactions

Photochemical methods, particularly those conducted in the solid state, provide powerful and highly specific routes to complex molecules. rsc.orgnih.gov Solid-state photoreactions are of great interest as they can afford strained organic molecules with high quantitative yields, often with greater efficiency and selectivity than reactions in solution due to the constrained and regular arrangement of molecules in a crystal lattice. rsc.org

A notable example is the synthesis of a substituted derivative, d,l-2,3-dimethyl-2,3-diphenylbutanedinitrile, via solid-state photodecarbonylation. rsc.orgrsc.org In this process, a precursor ketone, d,l-2,4-dimethyl-3-oxo-2,4-diphenylpentanedinitrile, is irradiated in its crystalline form. rsc.org This solid-state environment physically restricts the mobility of the radical intermediates generated upon photoelimination, resulting in a highly regio- and enantiospecific reaction. rsc.org This method achieved an 80% yield of the desired d,l-diastereomer after 80 minutes of irradiation, with no byproducts observed. rsc.orgrsc.org This contrasts sharply with the same reaction performed in a solution, where significant racemization occurs, underscoring the stereochemical control offered by the solid-state approach. rsc.org

Precursor-Based Approaches to this compound Scaffolds

These strategies involve the modification of existing molecules that already contain either the diphenyl nitrile moiety or the butanedinitrile core.

Derivatization of Existing Diphenyl Nitriles

Diphenylacetonitrile is a common and versatile precursor for building more complex structures. wikipedia.org Its acidic α-proton can be removed by a strong base, such as sodamide or sodium hydride, to form a potent nucleophile. nih.gov This anion can then be alkylated with various electrophiles.

For example, reacting the sodium salt of diphenylacetonitrile with 1-methyl-2-chloroethyl sulfonate is a key step in producing 2,2-diphenyl-3-methyl-4-chloro-butyronitrile, an intermediate that can be further functionalized. Similarly, alkylation with 4-bromo-2,2-diphenylbutanenitrile has been used to synthesize a variety of compounds, including precursors for Kv1.3 channel blockers. nih.govnih.gov These reactions are typically performed in solvents like acetonitrile, sometimes accelerated by microwave heating, and can be used to attach complex side chains to the diphenylacetonitrile core. nih.gov

| Precursor | Reagents | Product | Conditions | Reference |

|---|---|---|---|---|

| Diphenylacetonitrile | 1. Sodamide 2. 1-Methyl-2-chloroethyl sulfonate | 2,2-Diphenyl-3-methyl-4-chloro-butyronitrile | Reflux in xylene (105–110°C), then addition at 70–90°C | |

| Diphenylacetonitrile | 1. Sodium Hydride 2. 1-(2-Chloroethyl)piperidine | 2,2-Diphenyl-4-(piperidin-1-yl)butanenitrile | Reflux in DMF (90°C) for 24h | nih.gov |

| 4-Bromo-2,2-diphenylbutanenitrile | 1-Benzylpiperazine, DIPEA | 4-(4-Benzylpiperazin-1-yl)-2,2-diphenylbutanenitrile | Microwave heating in acetonitrile | nih.gov |

| 4-Bromo-2,2-diphenylbutanenitrile | 4-(4-Chlorophenyl)-4-hydroxypiperidine, DIPEA | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | Stirred at 70°C for 31h in acetonitrile | nih.gov |

Strategies Involving Butanedinitrile Core Formation

The formation of the butanedinitrile core itself can be approached through various C-C bond-forming reactions. One such strategy involves the use of N-metallo ketene (B1206846) imines, which serve as versatile intermediates in organic synthesis. unibo.it For instance, N-silyl ketene imines can participate in uncatalyzed aldol-type reactions to prepare complex polyol nitriles, such as 2,2-diaryl-3,4-dihydroxy-pentanenitriles, with good stereocontrol. unibo.it This demonstrates a method for constructing a substituted butane (B89635) backbone with nitrile functionality.

Another relevant approach is the synthesis of β-cyanoketones, which are valuable precursors. researchgate.net These can be formed through methods like the nickel-catalyzed "cyano-borrowing" reaction, where cyanohydrins react with aldehydes or ketones. researchgate.net The resulting β-cyanoketone contains the fundamental C-C-C-CN linkage of a butanenitrile derivative, which can be elaborated further.

Stereoselective Synthesis of this compound Diastereomers

Controlling the relative and absolute stereochemistry during synthesis is crucial, especially when creating molecules with multiple stereocenters. ox.ac.uknih.govorganic-chemistry.org For this compound and its analogs, which can exist as d,l (or syn/anti) and meso diastereomers, achieving stereocontrol is a significant synthetic challenge.

A highly effective method for achieving diastereoselectivity is the solid-state photodecarbonylation of a ketone precursor. rsc.orgrsc.org Research has shown that when a racemic mixture of d,l-2,4-dimethyl-3-oxo-2,4-diphenylpentanedinitrile is irradiated in the solid state, it yields d,l-2,3-dimethyl-2,3-diphenylbutanedinitrile with high diastereospecificity. rsc.orgrsc.org The rigid crystal lattice prevents the rotation of the radical intermediates, thus preserving the stereochemical information from the precursor and preventing the formation of the meso diastereomer. rsc.org

In contrast, when the same photochemical reaction is conducted in a solution, the radical intermediates have greater freedom of movement, leading to racemization and the formation of a mixture of diastereomers. rsc.org This highlights the power of solid-state reactions in controlling stereochemical outcomes.

| Reaction Condition | Substrate | Product(s) | Yield (d,l-isomer) | d,l / meso Ratio | Reference |

|---|---|---|---|---|---|

| Solid State | d,l-2,4-dimethyl-3-oxo-2,4-diphenylpentanedinitrile | d,l-2,3-Dimethyl-2,3-diphenylbutanedinitrile | 80% | Diastereospecific (only d,l observed) | rsc.orgrsc.org |

| Solution | d,l-2,4-dimethyl-3-oxo-2,4-diphenylpentanedinitrile | d,l- and meso-2,3-Dimethyl-2,3-diphenylbutanedinitrile | ~38% | 2.4 / 1 | rsc.orgrsc.org |

Enantioselective and Diastereoselective Approaches

The preparation of this compound typically yields a mixture of its stereoisomers. A common and practical method involves the condensation of benzaldehyde (B42025) and benzyl (B1604629) cyanide in the presence of sodium cyanide. orgsyn.org This reaction produces a mixture of the racemic (dl) and meso forms of 2,3-diphenylsuccinonitrile. A key aspect of this approach is the subsequent separation of these diastereomers, which can be achieved due to their different physical properties. orgsyn.org

Several synthetic routes have been reported to produce mixtures of the stereoisomeric dinitriles. orgsyn.org These methods highlight the thermodynamic and kinetic factors that can influence the diastereomeric ratio of the product. The choice of reagents and reaction conditions is crucial for directing the synthesis towards a desired stereochemical outcome. For instance, research on the synthesis of 2,3-diphenylbutane-1,4-diamine, a derivative, starts from 2,3-diphenylsuccinonitrile and proceeds exclusively with the meso form, indicating that a diastereomerically pure starting material can be obtained and utilized for further transformations. semanticscholar.org

| Starting Materials | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Benzyl cyanide, Benzaldehyde | Sodium cyanide, Methanol/Water | Mixture of meso and racemic 2,3-diphenylsuccinonitrile | orgsyn.org |

| α-Phenylcinnamonitrile | Potassium cyanide, Aqueous ethanol | Mixture of stereoisomeric 2,3-diphenylsuccinonitriles | orgsyn.org |

| Benzyl cyanide | Sodium methylate, Iodine in ether | Mixture of stereoisomeric 2,3-diphenylsuccinonitriles | orgsyn.org |

| α-Bromobenzyl cyanide or α-Chlorobenzyl cyanide | Sodium iodide in acetone | 2,3-Diphenylsuccinonitriles | orgsyn.org |

Control of Chiral Centers in Synthesis

The this compound molecule possesses two chiral carbon atoms at positions 2 and 3. The spatial arrangement of the phenyl and cyano groups around these centers determines the specific stereoisomer. The possible configurations are (2R, 3R), (2S, 3S), and (2R, 3S). The (2R, 3R) and (2S, 3S) configurations are non-superimposable mirror images and thus constitute a pair of enantiomers, collectively known as the racemic form. The (2R, 3S) configuration has a plane of symmetry and is therefore an achiral meso compound.

Control over these chiral centers is a fundamental challenge in stereoselective synthesis. Achieving diastereoselectivity means preferentially forming one diastereomer (e.g., the meso form) over the other (the racemic pair). While enantioselective syntheses that favor one enantiomer (e.g., 2R, 3R) over the other (2S, 3S) are more complex, diastereoselective control is often more straightforward. In the synthesis of derivatives, it has been shown that reaction pathways can yield the meso form exclusively. semanticscholar.org This demonstrates a high level of diastereocontrol, where the relative stereochemistry of the two chiral centers is effectively managed during the reaction. Theoretical calculations for the derived 2,3-diphenylbutane-1,4-diamine suggest that the meso form is thermodynamically stabilized compared to the chiral stereoisomers, which could be a driving force for its preferential formation. semanticscholar.org

| Configuration | Isomer Type | Relationship |

|---|---|---|

| (2R, 3R) | Enantiomer | Constitute the racemic (dl) form; Diastereomers of the meso form. |

| (2S, 3S) | Enantiomer | |

| (2R, 3S) | Meso | Achiral; Diastereomer of the (R,R) and (S,S) isomers. |

Reaction Mechanisms and Kinetic Analysis in Synthetic Pathways

The formation of this compound can proceed through different mechanistic pathways, primarily ionic or radical in nature, depending on the chosen synthetic route. The kinetics of these pathways dictate the reaction rate and the distribution of products.

Elucidation of Rate-Determining Steps

While specific kinetic studies detailing the rate-determining step for the synthesis of this compound are not extensively documented in the reviewed literature, the mechanism can be inferred from related reactions. In the cyanide-catalyzed condensation of benzaldehyde and benzyl cyanide, the reaction likely proceeds through a series of steps analogous to the benzoin (B196080) condensation. The mechanism involves the initial deprotonation of benzyl cyanide by a base (such as the cyanide ion) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile. The rate-determining step in such multi-step reactions is often the initial C-H bond breaking to form the carbanion or the subsequent carbon-carbon bond-forming nucleophilic attack, depending on the stability of the intermediates and the energy of the transition states.

Alternatively, the formation of this compound can be viewed as a dimerization of the phenylacetonitrile carbanion. Mechanistic studies on related reactions suggest that under certain conditions, a single electron transfer (SET) pathway can compete with or dominate the ionic pathway. d-nb.info In an SET mechanism, the carbanion donates an electron to a suitable acceptor, generating a radical. The dimerization of this radical species would then lead to the final product. In such cases, the electron transfer step could be rate-limiting. The photodissociation of certain compounds in the presence of phenylacetonitrile has been shown to generate a benzylic radical via hydrogen abstraction, which subsequently dimerizes, lending support to the feasibility of radical-mediated pathways. rsc.org

Influence of Catalysis on Reaction Outcomes

Catalysis is central to the synthesis of this compound, influencing both reaction efficiency and stereochemical outcome.

Cyanide Catalysis : In the classical synthesis, the cyanide ion is a quintessential catalyst. orgsyn.org It functions both as a base to deprotonate benzyl cyanide, generating the necessary nucleophile, and as a potent nucleophile itself in subsequent steps of the reaction cascade. The catalytic efficiency of cyanide is attributed to its ability to form a stable cyanohydrin intermediate and act as a good leaving group.

Base and Solvent Effects : The choice of base and solvent system can significantly alter the reaction pathway. Strong bases are typically required to generate the phenylacetonitrile carbanion. ntnu.no The solvent polarity can influence the stability of ionic intermediates and transition states, thereby affecting the reaction rate. Furthermore, the reaction environment can dictate whether the mechanism is predominantly ionic or follows a radical pathway via single electron transfer (SET). d-nb.info

Metal Catalysis : While the initial synthesis often relies on simple base catalysis, metal catalysts are crucial in subsequent transformations of the dinitrile product. For example, ruthenium catalysts have been used for reactions involving imines derived from the reduction of 2,3-diphenylsuccinonitrile. semanticscholar.org Furthermore, heterogeneous iron-based catalysts are known to be effective in various C-C and C-N bond-forming reactions, including the synthesis of aryl nitriles. mdpi.com This suggests the potential for developing novel metal-catalyzed syntheses of this compound itself, which could offer improved control over selectivity and yield.

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Diphenylbutanedinitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Structural Elucidation and Stereoisomer Differentiation (¹H NMR, ¹³C NMR)

2,3-Diphenylbutanedinitrile (B85044) exists as two primary stereoisomers: a meso compound and a racemic mixture of two enantiomers (d,l). These isomers can be differentiated using ¹H and ¹³C NMR spectroscopy due to their distinct molecular symmetries.

The meso isomer possesses a plane of symmetry, rendering the two methine protons (H-2 and H-3), the two phenyl groups, and the two nitrile groups chemically equivalent. This higher symmetry results in a simpler NMR spectrum. The ¹H NMR spectrum would show a single signal for the two methine protons, while the ¹³C NMR spectrum would display one signal for the two equivalent methine carbons, one for the two equivalent nitrile carbons, and a reduced number of signals for the phenyl carbons.

In contrast, the d,l-enantiomeric pair lacks this plane of symmetry. Consequently, the methine protons and the carbons of the phenyl rings are diastereotopic, leading to more complex spectra with potentially distinct signals for each non-equivalent nucleus.

The chemical shifts in ¹³C-NMR are spread over a much wider range (up to 200 ppm) compared to ¹H-NMR, which is highly advantageous for the elucidation of more complex structures. libretexts.org The chemical shift of a ¹³C nucleus is influenced by the same factors that affect proton shifts, such as bonds to electronegative atoms and diamagnetic anisotropy. libretexts.org

Table 1: Typical Predicted NMR Chemical Shifts for this compound Predicted values based on standard chemical shift ranges for functional groups. washington.edusigmaaldrich.com

| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) | Multiplicity (in ¹H NMR) |

| ¹H | Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet |

| Methine (CH-CN) | ~3.5 - 4.0 | Singlet (meso) / Multiplet (d,l) | |

| ¹³C | Nitrile (-C≡N) | ~115 - 125 | - |

| Phenyl (Ar-C) | ~125 - 140 | - | |

| Methine (-CH-CN) | ~35 - 45 | - |

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is a specialized technique used to study time-dependent processes such as conformational changes. nih.gov For this compound, DNMR can probe the restricted rotation around the central C2-C3 single bond. This rotation governs the interchange between different staggered conformations (rotamers), such as the anti and gauche forms.

At ambient temperatures, this rotation may be fast on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the exchanging conformers. However, as the temperature is lowered, the rate of rotation decreases. If the temperature is sufficiently low, the interchange becomes slow, and the NMR spectrum will show separate, distinct signals for each populated conformer. unibas.it The temperature at which these separate signals broaden and merge into a single peak is known as the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. This provides quantitative data on the conformational stability and dynamics of the molecule. unibas.it

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of a molecule. edinst.com These two methods are complementary; a molecular vibration that is strong in Raman may be weak or inactive in IR, and vice-versa. spectroscopyonline.com This complementarity is crucial for a complete structural characterization.

Analysis of Nitrile and Phenyl Ring Vibrational Modes

The vibrational spectrum of this compound is dominated by bands corresponding to its primary functional groups: the nitrile and the phenyl rings.

Nitrile (C≡N) Group: The stretching vibration of the carbon-nitrogen triple bond is a highly characteristic and reliable band. It typically appears in a relatively clear region of the spectrum, with a strong to medium intensity in the IR spectrum and a strong, sharp band in the Raman spectrum in the range of 2260-2200 cm⁻¹ .

Phenyl Ring: The phenyl groups give rise to several characteristic vibrations:

Aromatic C-H Stretch: These appear as a group of bands above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).

Aromatic C=C Stretch: These in-plane stretching vibrations result in a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong bands in the IR spectrum between 900-675 cm⁻¹ are characteristic of the substitution pattern on the benzene (B151609) ring.

Table 2: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Nitrile | C≡N Stretch | 2260 - 2200 | Medium | Strong |

| Phenyl Ring | Aromatic C-H Stretch | 3100 - 3000 | Variable | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Variable, Sharp | Variable, Sharp | |

| C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

Conformational Fingerprinting through IR and Raman Signatures

Vibrational spectroscopy is exceptionally sensitive to molecular conformation, providing a "conformational fingerprint" of the molecule. nih.govrsc.org Different stereoisomers and rotational conformers of this compound are expected to exhibit distinct spectral features.

Studies on analogous molecules, such as 2,3-dimethyl-2,3-diphenylbutane, have shown that the vibrational spectra of the solid state are often simpler than those of the solution phase. rsc.org This is because the crystalline solid phase typically consists of a single, ordered conformer (often the centrosymmetric trans or anti rotamer), while the solution contains an equilibrium mixture of multiple conformers (trans and gauche). rsc.org

For a centrosymmetric conformer, the "rule of mutual exclusion" applies. americanpharmaceuticalreview.com This rule states that vibrations that are active in the IR spectrum are forbidden in the Raman spectrum, and vice-versa. By comparing the solid-state IR and Raman spectra, one can determine if the molecule adopts a centrosymmetric conformation. The appearance of new bands in the solution-phase spectra compared to the solid-phase spectra confirms the presence of additional, less symmetric conformers. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edu This technique is used to identify the types of electronic transitions within a molecule, particularly those involving π-electron systems.

In this compound, the primary chromophores (light-absorbing groups) are the two phenyl rings. cutm.ac.in The nitrile group also contains π electrons, but its absorption typically occurs at shorter wavelengths outside the standard UV range. The observable absorptions are therefore dominated by the π → π * transitions of the benzene rings.

Aromatic compounds like benzene typically exhibit two main absorption bands: up.ac.za

An intense primary band, often called the E-band , which appears at shorter wavelengths (around 200-210 nm).

A weaker secondary band, known as the B-band , which appears at longer wavelengths (around 250-270 nm). This band is symmetry-forbidden and often displays characteristic fine vibrational structure. up.ac.za

The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. msu.edu

Table 3: Expected UV-Vis Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Characteristics |

| π → π * (E-band) | Phenyl Ring | ~200 - 210 | High intensity (strong absorption) |

| π → π * (B-band) | Phenyl Ring | ~250 - 270 | Low intensity, may show fine structure |

Absorption Characteristics of the Conjugated System

The electronic absorption characteristics of this compound are primarily dictated by the π-electron system arising from the conjugation of the two phenyl rings with the nitrile groups. The ultraviolet-visible (UV-Vis) absorption spectrum is expected to display bands corresponding to π → π* transitions within the aromatic rings and potentially n → π* transitions associated with the nitrogen atoms of the nitrile groups. shu.ac.uk The exact wavelengths and intensities of these absorptions are sensitive to the molecular conformation, particularly the dihedral angle between the phenyl rings, which affects the extent of electronic delocalization. shu.ac.uk In aromatic compounds like this, electronic transitions typically give rise to primary and secondary absorption bands. up.ac.za For instance, benzene itself exhibits intense primary bands around 180 nm and 200 nm, and a weaker secondary band near 260 nm, all associated with its π-system. up.ac.za While specific UV-Vis spectral data for this compound is not detailed in the provided search results, the principles of UV-Vis absorption spectroscopy suggest that its spectrum would be a composite of the electronic transitions of its constituent chromophores, modulated by their steric and electronic interactions. shu.ac.uk

Investigation of Charge Transfer Phenomena

Intramolecular charge transfer (CT) is a potential phenomenon in this compound, involving the redistribution of electron density between the phenyl groups (which can act as electron donors) and the electron-withdrawing nitrile groups. The efficiency of this charge transfer is highly dependent on the molecular geometry. A planar conformation would maximize orbital overlap and facilitate charge transfer, while a twisted conformation would diminish it. The study of such phenomena often involves a combination of experimental techniques, like UV-Vis spectroscopy, and computational modeling. up.ac.za The presence of charge transfer bands in the electronic spectrum can provide direct evidence for this process. These bands are often broad and can be sensitive to the polarity of the solvent. shu.ac.uk

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. pages.devnih.gov This method has been applied to this compound to elucidate its solid-state structure, providing definitive information on its crystal system, molecular conformation, and the nature of intermolecular interactions that govern its crystal packing.

Crystal System, Space Group, and Unit Cell Parameters

Single-crystal X-ray diffraction studies have been conducted on derivatives of this compound. For instance, a related compound, 4-oxo-2,4-diphenylbutanenitrile, crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net The unit cell is the fundamental repeating unit of a crystal lattice and is defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). globalsino.com While the specific unit cell parameters for this compound itself are not provided in the search results, for the related 4-oxo-2,4-diphenylbutanenitrile, these have been determined with high precision. nih.govresearchgate.net

Table 3.4.1: Crystallographic Data for 4-Oxo-2,4-diphenylbutanenitrile nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.2158 (3) |

| b (Å) | 8.9244 (2) |

| c (Å) | 9.7553 (2) |

| β (°) | 99.217 (2) |

| V (ų) | 1221.65 (5) |

Molecular Conformation and Torsion Angles in the Crystal Lattice

The conformation of a molecule in the solid state is described by its torsion angles, which define the rotational orientation of different parts of the molecule relative to each other. fccc.eduproteinstructures.com In the case of 4-oxo-2,4-diphenylbutanenitrile, the molecule adopts a twisted conformation. nih.govresearchgate.net The dihedral angle between the two terminal phenyl rings is reported to be 68.40 (6)°. nih.govresearchgate.net A significant twist is observed around the C9—C11 bond, with a C8—C9—C11—C12 torsion angle of 107.79 (12)°, while other parts of the molecule remain relatively planar, as indicated by a C7—C8—C9—C11 torsion angle of -179.69 (9)°. nih.govresearchgate.net Such conformational details are crucial for understanding the molecule's reactivity and interactions.

Polymorphism and Co-Crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form, which can have different physical properties. scribd.com While some related compounds show polymorphism, there is no specific mention in the search results of comprehensive studies on the polymorphism of this compound.

Co-crystallization is a technique used to form a crystalline solid containing two or more different molecular components in a stoichiometric ratio. rsc.orgresearchgate.net This approach is often employed to modify the physicochemical properties of a substance, such as solubility and stability. mdpi.com There is no indication from the provided search results that co-crystallization studies have been performed on this compound. However, the use of co-crystallization chaperones, such as tetraaryladamantanes, has been shown to be effective in crystallizing molecules that are otherwise difficult to crystallize. beilstein-journals.org

Reaction Chemistry and Mechanistic Studies of 2,3 Diphenylbutanedinitrile Transformations

Reactivity of the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic. This inherent electrophilicity is the basis for a variety of nucleophilic addition reactions. Furthermore, the nitrile group can undergo hydrolysis to form amides and carboxylic acids, or be reduced to primary amines, making it a versatile precursor for other functional groups.

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as Grignard reagents (R-MgX). The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the nitrile carbon, breaking the pi bond and forming an intermediate imine anion (specifically, a magnesium salt of an imine). libretexts.orgyoutube.com This intermediate is stable in the reaction conditions and does not undergo a second addition, unlike reactions with esters. libretexts.org Subsequent acidic aqueous workup hydrolyzes the imine, yielding a ketone. organicchemistrytutor.comlibretexts.org

In the case of 2,3-diphenylbutanedinitrile (B85044), which possesses two nitrile groups, the reaction with a Grignard reagent can theoretically proceed at one or both sites, depending on the stoichiometry of the reagents. The addition of two equivalents of a Grignard reagent, followed by hydrolysis, would be expected to produce a diketone.

Mechanism of Grignard Reaction with a Nitrile:

Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbon of the nitrile.

Formation of Imine Anion: A stable magnesium salt of the imine is formed.

Hydrolysis: Addition of aqueous acid protonates the intermediate, forming an imine, which is then hydrolyzed to the final ketone product. libretexts.org

| Reagent | Product after Hydrolysis | Reaction Type |

| Grignard Reagent (RMgX) | Ketone | Nucleophilic Addition |

| Organolithium Reagent (RLi) | Ketone | Nucleophilic Addition |

This interactive table summarizes the outcome of nucleophilic addition to nitriles.

Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. This transformation involves the reaction of the nitrile with water. youtube.com In practice, the reaction is extremely slow and requires either acid or base catalysis. makingmolecules.com

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., heating with aqueous hydrochloric acid), the nitrile is first protonated, which increases the electrophilicity of the carbon atom. lumenlearning.com Water then acts as a nucleophile, attacking the carbon. A series of proton transfer steps and tautomerization leads to the formation of an amide intermediate. nih.gov Continued heating under acidic conditions leads to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. youtube.comd-nb.info For this compound, complete hydrolysis would yield 2,3-diphenylbutanedioic acid.

Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. nih.gov This process initially forms an amide intermediate. nih.gov The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia (B1221849) gas. youtube.com Acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. makingmolecules.com

Controlled hydrolysis, often under milder conditions, can sometimes allow for the isolation of the amide as the final product. libretexts.org

| Condition | Intermediate Product | Final Product |

| Acidic (e.g., H₃O⁺, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, heat) then H₃O⁺ | Amide | Carboxylic Acid |

This interactive table outlines the products of nitrile hydrolysis under different catalytic conditions.

The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents. masterorganicchemistry.comrsc.org This transformation is a synthetically valuable method for preparing amines.

One of the most common reagents for this reduction is lithium aluminum hydride (LiAlH₄). chemistrysteps.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. libretexts.org This forms an intermediate imine anion. A second hydride ion then adds to the imine carbon, resulting in a dianion intermediate. libretexts.orgmakingmolecules.com Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine. chemistrysteps.com The reduction of this compound with a sufficient amount of LiAlH₄ would produce 2,3-diphenylbutane-1,4-diamine.

Catalytic hydrogenation is another effective method for the reduction of nitriles. rsc.org This process typically involves hydrogen gas (H₂) and a metal catalyst such as Raney nickel, palladium, or platinum. masterorganicchemistry.com This method is often considered more economical and is used in industrial applications, such as the production of hexamethylenediamine (B150038) from adiponitrile. masterorganicchemistry.com

| Reagent | Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | -C≡N → -CH₂NH₂ |

| Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine | -C≡N → -CH₂NH₂ |

| Diisopropylaminoborane | Primary Amine | -C≡N → -CH₂NH₂ |

This interactive table summarizes common reagents for the reduction of nitriles to primary amines.

Transformations Involving the Diphenylbutane Backbone

Beyond the reactivity of the nitrile groups, the hydrocarbon framework of this compound offers further opportunities for chemical modification. These include reactions at the benzylic positions of the butane (B89635) chain and electrophilic substitution on the aromatic rings.

The hydrogen atoms on the C2 and C3 carbons of the butane backbone are benzylic, meaning they are attached to a carbon atom that is directly bonded to a benzene (B151609) ring. These benzylic C-H bonds are significantly weaker than typical aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comfiveable.me This enhanced reactivity at the benzylic position allows for selective functionalization.

Radical Halogenation: Benzylic positions can undergo free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgchemistrysteps.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by delocalization of the unpaired electron into the adjacent phenyl ring. libretexts.org Reaction at the C2 and C3 positions of this compound would introduce halogen atoms, creating precursors for further substitution or elimination reactions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl side chains of aromatic rings. masterorganicchemistry.comchemistrysteps.com For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comchemistrysteps.com While harsh oxidation of a simple alkylbenzene typically cleaves the entire side chain to yield benzoic acid, the specific outcome for a more complex structure like this compound would depend on the reaction conditions. Milder, more selective oxidation methods could potentially lead to the formation of ketones or alcohols at the benzylic positions, although this would compete with the oxidation of the nitrile groups.

The two phenyl rings in this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The position of substitution on the ring is governed by the directing effects of the existing substituents.

The butane backbone attached to the phenyl ring acts as an alkyl group, which is an activating, ortho-, para-director. organicchemistrytutor.comlumenlearning.com Activating groups donate electron density to the ring, making it more nucleophilic and stabilizing the carbocation intermediate (arenium ion) formed during the substitution, particularly when the attack is at the ortho and para positions. organicchemistrytutor.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl (-R) or acyl (-COR) group using an alkyl/acyl halide and a Lewis acid catalyst.

| Reaction | Reagents | Electrophile | Expected Product Position |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho, para |

| Bromination | Br₂, FeBr₃ | Br⁺ | ortho, para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho, para |

This interactive table provides examples of electrophilic aromatic substitution reactions applicable to the phenyl rings.

Radical Reactions and Photochemical Reactivity of this compound

The photochemical behavior of this compound is influenced by the presence of both phenyl and cyano functional groups, which can participate in various photoinduced processes. While specific studies on this compound are limited, the general principles of photochemistry for related structures provide a framework for understanding its potential reactivity.

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor to an acceptor or from a donor to a photoexcited acceptor. In the context of this compound, the phenyl groups can act as chromophores, absorbing UV light to reach an excited state. The cyano groups, being electron-withdrawing, can influence the electron density of the molecule and its potential to engage in electron transfer.

Solid-State Photochemistry and Reaction Specificity

The solid-state photochemical reactivity of a compound is often distinct from its solution-phase behavior due to the constraints imposed by the crystal lattice. These constraints can lead to high reaction specificity and the formation of products that are not observed in solution. For molecules with phenyl and cyano groups, solid-state photochemistry can be influenced by intermolecular interactions such as π-π stacking of the aromatic rings.

While specific solid-state photochemical studies on this compound are scarce, research on related succinonitrile (B93025) derivatives and other organic molecules provides insights into potential reaction pathways. For instance, the solid-state properties of succinonitrile itself have been investigated in the context of solid-state electrolytes, highlighting the influence of its molecular conformation and intermolecular forces on its physical properties researchgate.netrsc.orgcjps.org. The photochemistry of acrylonitrile (B1666552) derivatives in the solid state has also been explored, revealing that the crystal packing can dictate the outcome of photochemical reactions mdpi.com. It is plausible that irradiation of crystalline this compound could lead to specific cycloaddition or fragmentation reactions, dictated by the arrangement of molecules in the crystal lattice.

Rearrangement Reactions Involving the Butanedinitrile Skeleton

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. While a variety of named rearrangement reactions are known in organic chemistry, specific rearrangement reactions involving the butanedinitrile skeleton of this compound have not been extensively documented in the literature.

However, the structural motifs present in this compound, namely the vicinal dinitrile and the diphenyl-substituted ethane (B1197151) backbone, suggest potential for rearrangement under certain conditions. For example, related 3-oxoalkanenitriles have been shown to undergo unexpected rearrangement processes to form pyridines and other heterocyclic systems nih.gov. Although this compound lacks the oxo functionality, this demonstrates the potential for complex rearrangements in molecules containing a nitrile group.

Furthermore, sigmatropic rearrangements, such as the researchgate.netresearchgate.net-rearrangement, are known to occur in various organic molecules, often with high stereoselectivity st-andrews.ac.uk. While a direct analogy to this compound is not immediately apparent, the possibility of thermally or photochemically induced rearrangements involving the phenyl and cyano substituents cannot be entirely ruled out without specific experimental investigation.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies are crucial for understanding the reaction pathways, identifying intermediates, and optimizing reaction conditions. For this compound, while comprehensive mechanistic studies on its transformations are limited, we can infer potential mechanisms based on the reactivity of related compounds.

Detailed Reaction Mechanisms and Intermediate Characterization

The transformations of this compound would likely proceed through various reactive intermediates depending on the reaction conditions. For instance, in radical reactions, homolytic cleavage of the central C-C bond could generate two cyanodiphenylmethyl radicals. The stability of these benzylic radicals would be a driving force for such a process.

In potential ionic reactions, the presence of the electron-withdrawing cyano groups could facilitate the formation of a carbanion at the α-position under basic conditions. Conversely, under acidic conditions, protonation of the nitrile nitrogen could activate the molecule for nucleophilic attack. Mechanistic studies on the transformations of other nitriles often involve the characterization of intermediates such as imines, amides, and various cyclized products libretexts.org. Spectroscopic techniques like NMR, IR, and mass spectrometry, coupled with computational studies, would be essential for elucidating the detailed reaction mechanisms and characterizing any transient intermediates in the transformations of this compound.

Kinetic Studies and Activation Energy Determination

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, such as temperature, concentration, and catalysts. The determination of activation energy (Ea) is particularly important as it provides insight into the energy barrier that must be overcome for a reaction to occur.

There is a lack of specific kinetic data and activation energy determination for the transformations of this compound in the available literature. However, kinetic analysis of the thermal degradation of related polymers containing nitrile groups, such as acrylonitrile-butadiene-styrene (ABS), has been performed using techniques like thermogravimetric analysis (TGA) mdpi.commdpi.com. These studies often employ iso-conversional methods to determine the activation energy for the decomposition process mdpi.com. For the C-C bond cleavage in alkanes, it has been noted that methyl substitution can influence activation enthalpies and entropies ufl.edu. While not directly comparable, these studies suggest that the thermal stability and decomposition kinetics of this compound would be significantly influenced by the presence of the two phenyl and two cyano groups. The activation energy for the cleavage of the central C-C bond would be a key parameter in understanding its thermal stability.

Below is a hypothetical data table illustrating the type of information that would be gathered from kinetic studies on the thermal decomposition of this compound, based on methodologies applied to other compounds.

| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Correlation Coefficient (R²) |

| Kissinger | Data not available | Data not available | Data not available |

| Flynn-Wall-Ozawa | Data not available | Data not available | Data not available |

| Friedman | Data not available | Data not available | Data not available |

Theoretical and Computational Investigations of 2,3 Diphenylbutanedinitrile

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nccr-must.ch It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. chemrxiv.orgnih.govaps.orgaps.org DFT is widely used to predict the equilibrium geometries and ground state properties of molecules due to its favorable balance of accuracy and computational cost.

For 2,3-Diphenylbutanedinitrile (B85044), DFT calculations would be employed to determine its optimized molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. Key ground state properties that can be calculated include bond lengths, bond angles, and dihedral angles. These structural parameters provide a foundational understanding of the molecule's three-dimensional shape.

Illustrative DFT Output for Molecular Geometry This table represents the type of data obtained from a DFT geometry optimization and is for illustrative purposes only.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | e.g., 1.54 Å |

| Bond Length | C2-CN | e.g., 1.47 Å |

| Bond Length | C2-C(Phenyl) | e.g., 1.51 Å |

| Bond Angle | C3-C2-CN | e.g., 109.5° |

| Dihedral Angle | Phenyl-C2-C3-Phenyl | e.g., 180° (anti) / 60° (gauche) |

Frontier Molecular Orbital (FMO) theory is a framework used to describe and predict chemical reactivity based on the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. youtube.comyoutube.com

The energy of the HOMO is related to a molecule's nucleophilicity, while the LUMO energy relates to its electrophilicity. youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. mdpi.com For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack and provide a quantitative measure of its kinetic stability. nih.gov

Illustrative FMO Data Table This table shows representative data from an FMO analysis and is for illustrative purposes only.

| Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | e.g., -6.5 eV | e.g., Phenyl Rings (π-system) |

| LUMO | e.g., -1.2 eV | e.g., Nitrile Groups (π*-system) |

| HOMO-LUMO Gap (ΔE) | e.g., 5.3 eV | N/A |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. cwu.edumdpi.com A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. libretexts.orgyoutube.comwikipedia.org By mapping the PES, chemists can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.org

For this compound, the key conformational flexibility lies in the rotation around the central C2-C3 single bond. This would lead to different relative orientations of the two phenyl and two nitrile substituents. Analogous studies on the simpler molecule succinonitrile (B93025) (1,2-dicyanoethane) have identified stable gauche and trans conformers based on the positions of the nitrile groups. researchgate.netresearchgate.net A similar analysis for this compound would involve calculating the energy as a function of the dihedral angle between the two phenyl groups. The resulting PES would reveal the most stable conformers and the energy barriers required for interconversion, providing insight into which shapes the molecule is most likely to adopt.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the entire reaction pathway, from reactants to products, researchers can gain a deeper understanding of how chemical transformations occur.

Modeling a reaction mechanism involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. libretexts.org A transition state is the highest energy point along the lowest energy path connecting reactants and products. youtube.com Computational methods can be used to locate these high-energy structures.

For a reaction involving this compound, such as its formation via the dimerization of a precursor or its subsequent conversion to other products, computational modeling could distinguish between different possible mechanisms (e.g., concerted vs. stepwise). researchgate.netmdpi.com For example, in a dimerization reaction, modeling could determine whether the two new chemical bonds form simultaneously or in a sequential manner.

The data obtained from reaction pathway modeling can be used to predict the reactivity and selectivity of a chemical process. The height of the energy barrier from the reactant to the transition state, known as the activation energy, determines the rate of a reaction. By comparing the activation energies of competing reaction pathways, it is possible to predict which reaction will be faster and therefore which product will be favored kinetically.

Furthermore, by calculating the relative energies of the final products, the thermodynamic favorability of each pathway can be determined. This information is crucial for predicting selectivity, such as regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). For reactions involving this compound, these predictive capabilities would allow for a rational understanding of its chemical behavior and could guide the design of synthetic routes.

Prediction of Spectroscopic Properties from First Principles (NMR, UV-Vis, IR)

First-principles calculations, primarily employing Density Functional Theory (DFT), are a standard approach for predicting the spectroscopic properties of molecules. These methods solve the electronic structure of a molecule from fundamental quantum mechanical principles, allowing for the calculation of properties that correlate with experimental spectroscopic data.

For a molecule like this compound, a theoretical study would typically involve optimizing the molecular geometry to find its most stable conformation(s). Following this, calculations of nuclear magnetic shielding tensors (for NMR), electronic transition energies (for UV-Vis), and vibrational frequencies (for IR) would be performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR predictions involve calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The resulting predicted spectrum can aid in the assignment of experimental signals and provide confidence in structural elucidation.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a series of absorption wavelengths (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these calculations would likely predict transitions associated with the phenyl groups' π-systems.

Infrared (IR) Spectroscopy: The prediction of an IR spectrum involves calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The intensity of each absorption is also calculated. For this compound, characteristic vibrational modes would include C≡N stretching, C-H stretching of the phenyl rings, and various skeletal vibrations.

Hypothetical Data Table for Predicted Spectroscopic Properties:

Without specific published research, a data table can only be presented as a hypothetical example of what such a study would yield. The values below are for illustrative purposes and are not based on actual calculations for this compound.

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |

| ¹³C NMR | Chemical Shift (δ) - CN | ~120 ppm |

| ¹³C NMR | Chemical Shift (δ) - Phenyl C | 125-140 ppm |

| ¹H NMR | Chemical Shift (δ) - Phenyl H | 7.2-7.5 ppm |

| UV-Vis | λmax | ~260 nm |

| IR | Wavenumber (ν) - C≡N Stretch | ~2240 cm⁻¹ |

| IR | Wavenumber (ν) - Aromatic C-H Stretch | ~3050 cm⁻¹ |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, including their conformational changes and interactions with their environment.

For this compound, MD simulations could be employed to:

Explore Conformational Space: The molecule has rotational freedom around the central carbon-carbon bond, leading to different diastereomeric forms (meso and d,l). MD simulations could explore the energy landscape of these rotations and the relative stability of different conformers.

Analyze Intermolecular Interactions: In a simulated condensed phase (e.g., a liquid or a crystal), MD can reveal the nature and strength of intermolecular forces. For this compound, these would likely be dominated by van der Waals interactions between the phenyl groups and dipole-dipole interactions involving the nitrile groups.

Simulate Solvent Effects: By including solvent molecules in the simulation box, the effect of the solvent on the conformation and dynamics of this compound could be investigated.

The results of such simulations would provide valuable insights into the macroscopic properties of the substance, such as its viscosity, diffusion coefficient, and solvation free energy, by connecting them to the underlying molecular behavior.

Advanced Applications of 2,3 Diphenylbutanedinitrile in Materials Science and Organic Synthesis

Building Block for Complex Organic Architectures

Detailed research on the application of 2,3-Diphenylbutanedinitrile (B85044) as a primary building block for the synthesis of complex organic architectures, such as macrocycles or specific sterically hindered molecules, is limited in widely accessible scientific databases.

Current scientific literature does not provide specific examples or established methodologies for utilizing this compound as a direct precursor in the synthesis of macrocycles like porphyrin or porphyrazine analogues. General strategies for macrocycle synthesis typically involve the cyclization of long-chain precursors or the condensation of smaller, more reactive monomer units, but this compound is not commonly cited among these building blocks.

While derivatives of 2,3-diphenylsuccinonitrile exhibit significant steric hindrance within their own molecular structure, their application as a foundational component for the deliberate construction of other sterically hindered molecules is not a well-documented area of research. The inherent steric strain in these molecules, resulting from the bulky phenyl groups, influences their own conformational properties and reactivity, but their utility in imparting steric bulk to larger, distinct molecular frameworks has not been extensively explored.

Components in Functional Materials

The use of this compound in the development of functional materials is an emerging area, with specific applications beginning to be explored, particularly in the field of polymer chemistry.

A thorough review of scientific literature did not yield specific studies detailing the integration or application of this compound in the design of opto-electronic materials or as a component in organic electronic devices.

There is currently a lack of published research demonstrating the use of this compound as a building block for creating defined supramolecular assemblies or networks. The non-covalent interactions required for such structures have not been reported for this specific compound.

Research has shown that derivatives of 2,3-diphenylsuccinonitrile can function as initiators in controlled polymerization processes. A notable example is diisobutyl 2,3-dicyano-2,3-diphenyl succinate (B1194679) (DBCPS) , which serves as a thermal iniferter ("initiator-transfer agent-terminator") for "living" free radical polymerization.

In this process, the central carbon-carbon bond in DBCPS is elongated and weakened due to severe steric hindrance, allowing it to cleave under thermal conditions to form radicals. This initiates the polymerization of monomers like methyl methacrylate (B99206) (MMA). The process is described as "living" because the polymer chains continue to grow with the addition of more monomer, and the molecular weight of the resulting polymer increases in a controlled manner with conversion and reaction time. This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Furthermore, the polymer chains capped with fragments from the initiator can be used to initiate the polymerization of a different monomer, such as styrene, leading to the formation of block copolymers (e.g., PMMA-b-PSt). This demonstrates the utility of 2,3-diphenylsuccinonitrile derivatives in creating advanced polymer architectures. Another related compound, 2,3-Dimethyl-2,3-diphenylbutane, is used to initiate radical-mediated graft additions to polymers like polyethylene, further highlighting the role of this structural class of compounds in modifying material properties. medchemexpress.comchemicalbook.com

Table 1: Research Findings on a 2,3-Diphenylsuccinonitrile Derivative in Polymerization

| Derivative | Role | Polymerization Type | Monomer Example | Resulting Polymer | Key Feature |

| Diisobutyl 2,3-dicyano-2,3-diphenyl succinate (DBCPS) | Thermal Iniferter | "Living" Free Radical Polymerization | Methyl Methacrylate (MMA) | Polymethyl Methacrylate (PMMA) | Controlled molecular weight and potential for block copolymer synthesis. |

Mentioned Compounds

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Despite the theoretical potential for this compound to serve as a precursor in the synthesis of more complex molecules, a comprehensive review of publicly available scientific literature and patent databases does not reveal specific instances of its use as a key intermediate in the commercial production of agrochemicals or specialty chemicals.

The dinitrile functionality, in theory, offers reactive sites for transformations into various functional groups that are often present in biologically active compounds and performance chemicals. For instance, the nitrile groups could potentially be hydrolyzed to carboxylic acids, reduced to amines, or cyclized to form heterocyclic structures, which are common moieties in pesticides and specialized polymers.

However, at present, there is a lack of documented industrial-scale applications or even significant academic research demonstrating the practical utility of this compound for these purposes. The synthesis routes for existing agrochemicals and specialty chemicals appear to favor other, more readily available or cost-effective starting materials and intermediates.

Future research may yet uncover viable synthetic pathways that leverage the unique stereochemistry and reactivity of this compound. The table below outlines hypothetical transformations that could be explored, though it is important to note that these are not currently established applications.

| Potential Transformation | Resulting Functional Group | Potential Application Area | Status |

| Hydrolysis | Carboxylic Acid | Polymer Monomer | Hypothetical |

| Reduction | Amine | Curing Agent Precursor | Hypothetical |

| Cyclization | Heterocycle | Pharmaceutical Scaffold | Hypothetical |

Role in Green Chemistry Methodologies (e.g., Solid-State Reactions, Flow Chemistry)

The principles of green chemistry encourage the development of environmentally benign chemical processes. Methodologies such as solid-state reactions and flow chemistry are at the forefront of this endeavor, often leading to reduced solvent waste, improved safety, and higher energy efficiency. While these techniques are widely applied to various organic syntheses, there is currently no specific, documented research detailing the application of this compound within these green chemistry frameworks.

Solid-State Reactions:

Solid-state reactions are performed without a solvent, which significantly reduces the environmental impact of a chemical process. The reactivity of a compound in the solid state is highly dependent on its crystal packing and the proximity of reactive sites. While solid-state reactions of other nitriles have been explored, leading to the synthesis of polymers and coordination compounds, similar studies involving this compound have not been reported in the available literature.

Flow Chemistry:

Flow chemistry involves the continuous pumping of reactants through a reactor. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for highly exothermic or hazardous reactions. The application of flow chemistry to the synthesis and transformation of various nitrile-containing compounds is an active area of research. However, specific studies detailing the use of this compound as a reactant or product in a continuous flow process are not found in the current body of scientific literature.

The potential for this compound to be utilized in these green methodologies remains an open area for future investigation. The table below summarizes the potential benefits that could be realized if such applications were developed.

| Green Chemistry Methodology | Potential Benefit for this compound Chemistry | Research Status |

| Solid-State Reactions | Reduced solvent waste, potentially novel stereoselective products. | Unexplored |

| Flow Chemistry | Enhanced safety, improved reaction control, potential for scalability. | Unexplored |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Diphenylbutanedinitrile, and how can reaction conditions be optimized for yield and purity?

- Methodology : The classic synthesis involves a two-step process:

Condensation : Benzaldehyde reacts with sodium cyanide in a refluxing ethanol-water mixture under controlled pH to form intermediate cyanohydrins.

Cyclization : The intermediate undergoes dehydration in the presence of sulfuric acid to yield this compound .

- Optimization : Key variables include temperature (maintained at 80–90°C for condensation), solvent polarity (ethanol-water ratio), and acid concentration during cyclization. Purity is enhanced via recrystallization from hot acetic acid.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound’s structural conformation?

- Spectroscopy :

- NMR : H and C NMR confirm phenyl group integration and nitrile functionality. Aromatic protons appear as multiplets (δ 7.2–7.5 ppm), while nitrile carbons resonate near δ 118–120 ppm.

- IR : Strong absorption at ~2240 cm (C≡N stretch) and 1600 cm (C=C aromatic) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Conduct reactions in a fume hood due to cyanide intermediates and acidic vapors.

- Use PPE (gloves, goggles) to prevent skin/eye contact with nitriles, which are potential irritants.

- Neutralize waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do reaction mechanisms and side reactions influence stereochemical outcomes in this compound synthesis?

- Mechanistic Insights :

- The condensation step follows nucleophilic cyanide attack on benzaldehyde, forming a cyanohydrin intermediate. Steric hindrance between phenyl groups may lead to preferential formation of the meso isomer.

- Side reactions: Over-acidification during cyclization can hydrolyze nitriles to carboxylic acids, reducing yield.

Q. How can contradictions in reported physicochemical properties (e.g., melting point, solubility) be resolved across synthetic batches?

- Troubleshooting Framework :

Purity Analysis : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities like unreacted benzaldehyde or hydrolysis by-products.

Crystallographic Consistency : Compare X-ray data with reference structures to identify polymorphic variations. For example, differing solvent systems (acetic acid vs. ethanol) may yield distinct crystal habits .

Thermal Analysis : DSC/TGA identifies melting point discrepancies caused by solvate formation or degradation.

Q. What computational models predict the reactivity of this compound in nucleophilic addition or cycloaddition reactions?

- DFT Studies :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to electrophilic attack. The electron-withdrawing nitrile groups lower LUMO energy, favoring nucleophilic additions.

- Transition state modeling (e.g., Gaussian 16) evaluates activation barriers for Diels-Alder reactions with dienes, predicting regioselectivity based on phenyl group steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.